molecular formula C11H20Cl2N4O B1527887 5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride CAS No. 1311318-14-5

5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride

Cat. No. B1527887
CAS RN: 1311318-14-5
M. Wt: 295.21 g/mol
InChI Key: FAASUPIOSAMBKE-UHFFFAOYSA-N
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Description

“5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride” is a chemical compound with the formula C11H20Cl2N4O . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The process involves the use of aromatic amidoximes and alkenyl aromatic carboxylic acids . .


Molecular Structure Analysis

The molecular weight of this compound is 295.21 . Further structural analysis would require more specific information such as NMR, HPLC, LC-MS, or UPLC data .


Chemical Reactions Analysis

The chemical reactions involving this compound have been monitored by TLC . More detailed information about its reactivity would require access to specific experimental data.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (295.21) and its chemical formula (C11H20Cl2N4O) . Additional properties such as density, melting point, and boiling point would require specific experimental data .

Scientific Research Applications

Antitubercular Activity

Research into pyrrole derivatives, including those similar to the specified compound, indicates their potential in antitubercular treatments. A study highlighted the synthesis of novel pyrrole derivatives assessed for in vitro antitubercular activity, showing moderate to good efficacy. This research, utilizing pharmacophore hypothesis and Surflex-Docking studies, contributes to the development of potential leads for novel InhA inhibitors, essential for tuberculosis treatment (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

Fungicidal Activity

Another area of application is in the development of fungicides. A study synthesizing 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-oxadiazoles (thiadiazoles) demonstrated higher fungicidal activity against rice sheath blight, indicating the potential of such compounds in agricultural applications (Chen, Li, & Han, 2000).

Synthetic Routes and Chemical Properties

The exploration of synthetic routes and chemical properties of 1,3,4-oxadiazole derivatives has been a focus of research, aiming to develop novel compounds with potential biological activities. Studies have detailed the synthesis of various derivatives, providing foundational knowledge for further exploration in drug development and other applications (Janda, 2001).

Optical and Electronic Properties

Research into the optical and electronic properties of novel oxadiazole derivatives reveals their potential in material science, particularly in developing new materials with specific fluorescence characteristics for technological applications. A study on the synthesis, characterization, and fluorescence properties of novel oxadiazole derivatives underscores their utility in designing materials with desired optical properties (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).

Future Directions

Pyrrolopyrazine, a scaffold that includes a pyrrole ring and a pyrazine ring, has been associated with a wide range of biological activities . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives, including “5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride”, could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

3-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-ylmethyl)-5-ethyl-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.2ClH/c1-2-11-13-10(14-16-11)7-15-5-8-3-12-4-9(8)6-15;;/h8-9,12H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAASUPIOSAMBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN2CC3CNCC3C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride
Reactant of Route 3
5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride
Reactant of Route 4
5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride
Reactant of Route 5
5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride
Reactant of Route 6
5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride

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